

Spectroscopic analysis of 2-Ethylquinazolin-4(1H)-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Ethylquinazolin-4(1H)-one

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Spectroscopic Analysis of 2-Ethylquinazolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Ethylquinazolin-4(1H)-one**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete, unified spectroscopic dataset for **2-Ethylquinazolin-4(1H)-one** in publicly accessible literature, this guide presents predicted data based on the analysis of structurally similar quinazolinone derivatives. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.

Data Presentation

The following tables summarize the anticipated spectroscopic data for **2-Ethylquinazolin-4(1H)-one**. These values are estimations derived from known data of analogous compounds and spectral prediction tools. Actual experimental values may vary.

Table 1: Predicted ^1H NMR Data for **2-Ethylquinazolin-4(1H)-one** (in DMSO-d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.1	br s	1H	N1-H
~8.10	d	1H	H-5
~7.80	t	1H	H-7
~7.65	d	1H	H-8
~7.50	t	1H	H-6
~2.75	q	2H	-CH ₂ -CH ₃
~1.25	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ¹³C NMR Data for **2-Ethylquinazolin-4(1H)-one** (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~162.5	C-4
~155.0	C-2
~149.0	C-8a
~134.5	C-7
~127.0	C-5
~126.5	C-6
~126.0	C-8
~121.0	C-4a
~28.0	-CH ₂ -CH ₃
~12.0	-CH ₂ -CH ₃

Table 3: Predicted IR Absorption Data for **2-Ethylquinazolin-4(1H)-one** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-2800	Broad	N-H stretching
~3070	Medium	Aromatic C-H stretching
~2970, ~2880	Medium	Aliphatic C-H stretching
~1680	Strong	C=O (amide) stretching
~1615	Strong	C=N stretching
~1600, ~1480	Medium-Strong	Aromatic C=C stretching

Table 4: Predicted Mass Spectrometry Data for **2-Ethylquinazolin-4(1H)-one** (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
174	~100	[M] ⁺ (Molecular Ion)
159	Moderate	[M - CH ₃] ⁺
146	High	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
145	High	[M - C ₂ H ₅] ⁺
119	Moderate	[C ₇ H ₅ N ₂ O] ⁺
92	Moderate	[C ₆ H ₄ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh 5-10 mg of the synthesized **2-Ethylquinazolin-4(1H)-one**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube (5 mm diameter).
- Ensure complete dissolution, using gentle warming or sonication if necessary.

2. ¹H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse angle: 30-45 degrees.
 - Spectral width: -2 to 12 ppm.
- Processing:
 - Apply Fourier transformation to the raw data.
 - Perform phase and baseline corrections.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

3. ¹³C NMR Spectroscopy:

- Instrument: A 100 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse angle: 45 degrees.

- Spectral width: 0 to 200 ppm.
- Use proton broadband decoupling.
- Processing:
 - Apply Fourier transformation.
 - Perform phase and baseline corrections.
 - Reference the spectrum to the deuterated solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2-Ethylquinazolin-4(1H)-one** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the fine powder to a pellet press.
- Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

2. Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty sample chamber.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

- Dissolve a small amount of the sample (less than 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

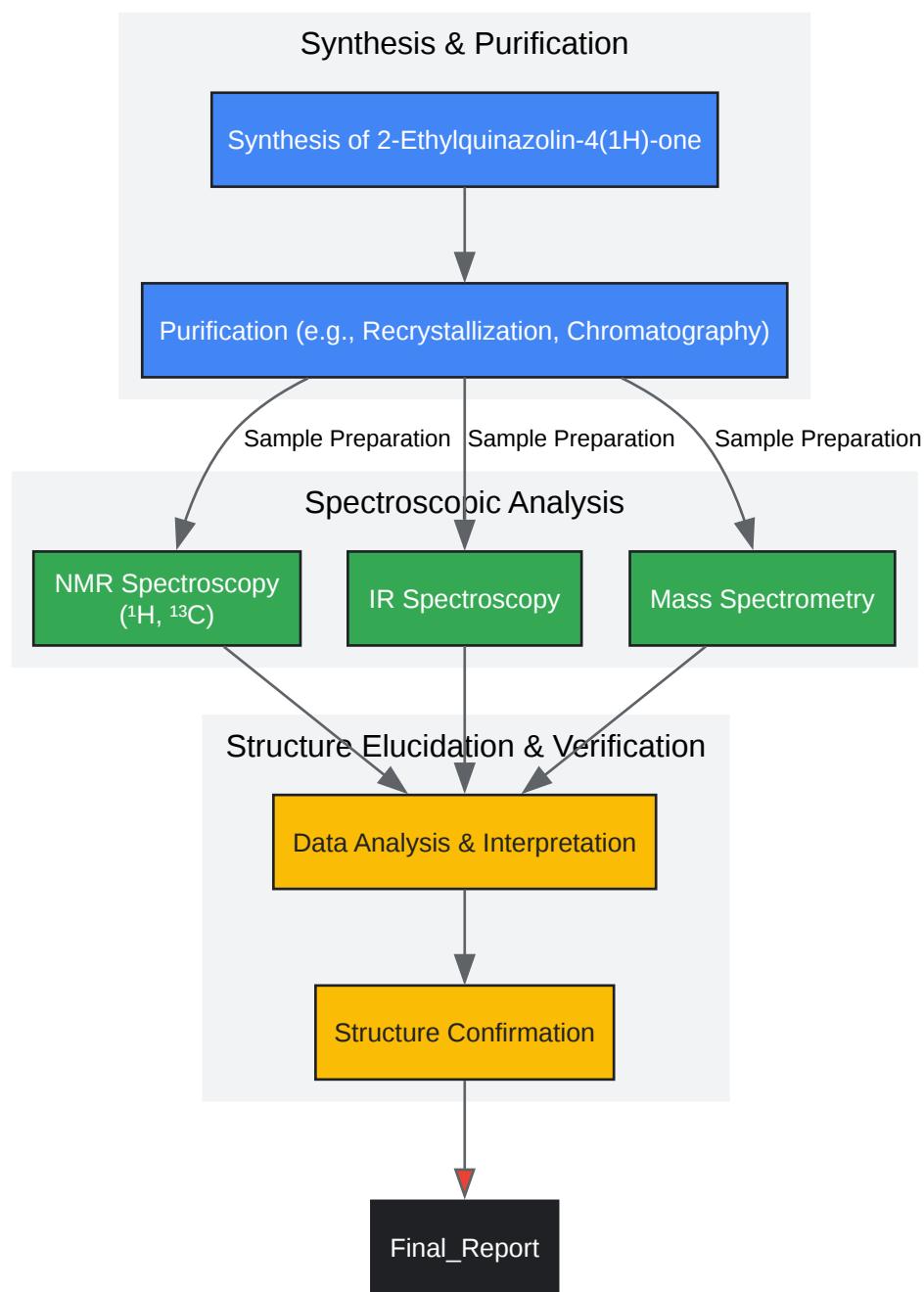
- For direct infusion, dilute the solution to a concentration of approximately 10-100 µg/mL.

2. Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer equipped with an EI source (e.g., a GC-MS system).
- Method: Introduce the sample into the ion source. Gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **2-Ethylquinazolin-4(1H)-one**.



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